molecular formula C23H48N2O3 B13773934 Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-65-7

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-

Cat. No.: B13773934
CAS No.: 66161-65-7
M. Wt: 400.6 g/mol
InChI Key: ODOPLSJHUSYCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C23H48N2O3. It is also known by its IUPAC name, N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide. This compound is characterized by its long hydrocarbon chain and the presence of bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow systems and automated controls to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The bis(2-hydroxyethyl)amino groups facilitate binding to specific molecular targets, influencing various biochemical pathways. This interaction can modulate cell signaling, membrane fluidity, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- stands out due to its unique combination of a long hydrocarbon chain and bis(2-hydroxyethyl)amino groups. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry .

Properties

CAS No.

66161-65-7

Molecular Formula

C23H48N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide

InChI

InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28)

InChI Key

ODOPLSJHUSYCFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.